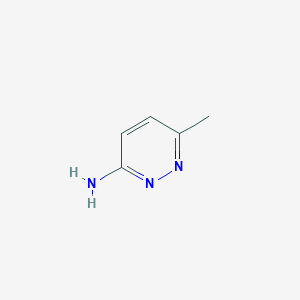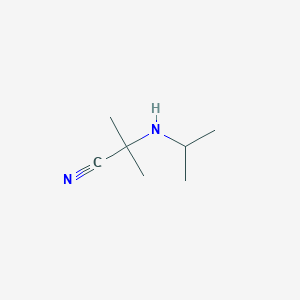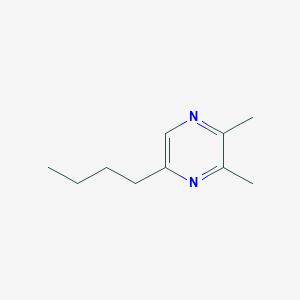![molecular formula C12H16N2OS B091993 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one CAS No. 18339-14-5](/img/structure/B91993.png)
2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one, also known as DMABN, is a heterocyclic compound that has gained significant attention in the field of scientific research. It is a potent and selective inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMABN has been found to exhibit promising anticancer activity, making it a potential candidate for the development of novel cancer therapeutics.
作用機序
2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one exerts its anticancer activity by selectively inhibiting PKC, an enzyme that is overexpressed in many cancer cells. PKC plays a crucial role in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
生化学的および生理学的効果
2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one has been shown to exhibit a variety of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit tumor growth and metastasis, and enhance the efficacy of conventional chemotherapeutic agents. 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one has also been shown to modulate the expression of various genes involved in cancer progression and metastasis.
実験室実験の利点と制限
2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one exhibits several advantages as a research tool in the laboratory. It is a potent and selective inhibitor of PKC, making it an ideal tool for studying the role of PKC in various cellular processes. 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one has also been found to exhibit promising anticancer activity, making it a potential candidate for the development of novel cancer therapeutics.
However, there are also some limitations associated with the use of 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one in laboratory experiments. Its potency and selectivity as a PKC inhibitor may vary depending on the cell type and experimental conditions. 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one may also exhibit off-target effects, leading to potential side effects and toxicity.
将来の方向性
There are several potential future directions for the research on 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one. One possible direction is the development of novel cancer therapeutics based on 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one. 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one may also be used as a research tool to study the role of PKC in various cellular processes. Further studies are needed to explore the potential off-target effects and toxicity of 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one and to optimize its potency and selectivity as a PKC inhibitor. In addition, the development of novel synthetic methods for 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one may also be explored to improve its yield and purity.
In conclusion, 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one is a promising compound that exhibits potent anticancer activity and selective inhibition of PKC. It has several advantages as a research tool in the laboratory and may have potential therapeutic applications in the future. Further research is needed to explore its potential as a cancer therapeutic and to optimize its potency and selectivity as a PKC inhibitor.
合成法
2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one can be synthesized using a variety of methods, including the reaction of 2-chloro-1,2-benzisothiazol-3(2H)-one with dimethylamino propylamine. This reaction results in the formation of 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one with a yield of around 70%. The purity of the synthesized compound can be improved through recrystallization or column chromatography.
科学的研究の応用
2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one has also been shown to enhance the efficacy of conventional chemotherapeutic agents, such as doxorubicin and cisplatin.
特性
CAS番号 |
18339-14-5 |
|---|---|
製品名 |
2-[3-(Dimethylamino)propyl]-1,2-benzisothiazol-3(2H)-one |
分子式 |
C12H16N2OS |
分子量 |
236.34 g/mol |
IUPAC名 |
2-[3-(dimethylamino)propyl]-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C12H16N2OS/c1-13(2)8-5-9-14-12(15)10-6-3-4-7-11(10)16-14/h3-4,6-7H,5,8-9H2,1-2H3 |
InChIキー |
OGWXHSCYJOUWCU-UHFFFAOYSA-N |
SMILES |
CN(C)CCCN1C(=O)C2=CC=CC=C2S1 |
正規SMILES |
CN(C)CCCN1C(=O)C2=CC=CC=C2S1 |
その他のCAS番号 |
18339-14-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



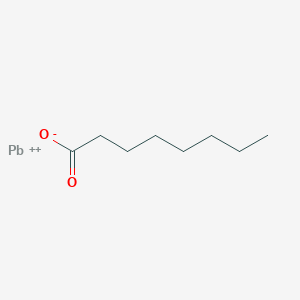
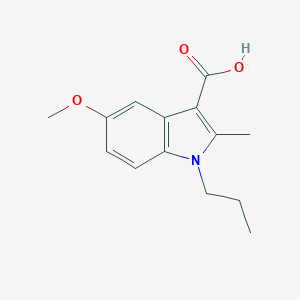
![5-Methoxybenzo[d]thiazol-2(3H)-one](/img/structure/B91915.png)
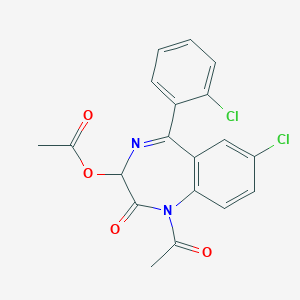
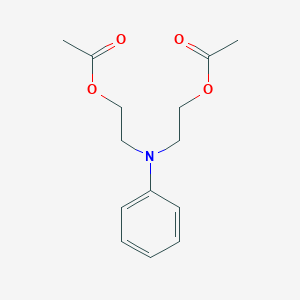
![2-[(4-methoxyphenyl)methoxy]-N,N-dipropylacetamide](/img/structure/B91920.png)
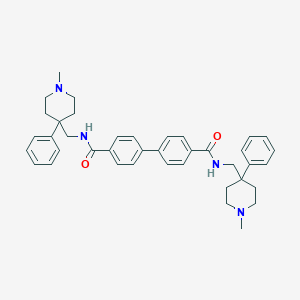
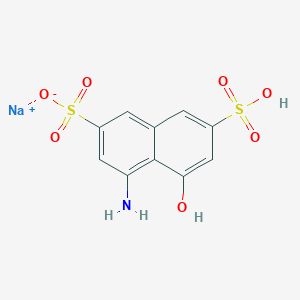

![Ethyl pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B91927.png)
